4-(7-Chloro-1,3-benzothiazol-2-yl)aniline

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline (CAS 1096285-07-2) is a structurally defined 7-chloro benzothiazole aniline (BTA) derivative. Unlike its 5-chloro and 6-chloro positional isomers, this exclusive 7-substitution pattern targets a distinct chemical space critical for SAR-driven anticancer research. Its unique chloro position is a key determinant of metabolic activation by CYP1A1 and subsequent DNA adduct formation, directly influencing cytotoxic potency. Substituting with generic BTA analogs (e.g., CAS 6278-73-5) delivers divergent biological activity, risking experimental irreproducibility. Procure this high-purity (≥95%) building block for reliable lead optimization, metal-based complex synthesis, or fluorescent probe development.

Molecular Formula C13H9ClN2S
Molecular Weight 260.74
CAS No. 1096285-07-2
Cat. No. B2911465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(7-Chloro-1,3-benzothiazol-2-yl)aniline
CAS1096285-07-2
Molecular FormulaC13H9ClN2S
Molecular Weight260.74
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC(=N2)C3=CC=C(C=C3)N
InChIInChI=1S/C13H9ClN2S/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2
InChIKeyOVKZSJHNHFBPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(7-Chloro-1,3-benzothiazol-2-yl)aniline CAS 1096285-07-2: Benzothiazole-Aniline Hybrid for Anticancer Ligand Research and Procurement


4-(7-Chloro-1,3-benzothiazol-2-yl)aniline (CAS 1096285-07-2), also designated as 4-(7-chlorobenzo[d]thiazol-2-yl)aniline, is a heterocyclic aromatic compound belonging to the benzothiazole aniline (BTA) pharmacophore class [1]. The compound features a 1,3-benzothiazole core bearing a chloro substituent at the 7-position and linked via the 2-position to a para-aniline moiety, yielding a molecular formula of C₁₃H₉ClN₂S and a molecular weight of approximately 260.74 g/mol . BTA derivatives are recognized in medicinal chemistry for their selective antitumor properties, with the 2-(4-aminophenyl)benzothiazole scaffold demonstrating nanomolar in vitro activity against breast, ovarian, lung, and renal cancer cell lines [2].

Why 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline Cannot Be Simply Substituted: The Criticality of Chloro-Positional Isomerism in Benzothiazole Anilines


Substituting 4-(7-chloro-1,3-benzothiazol-2-yl)aniline with a generic BTA analog (e.g., 6278-73-5) or a positional chloro-isomer introduces substantial risk of divergent biological activity and downstream experimental irreproducibility. In the BTA class, the substitution position on the benzothiazole ring is a critical determinant of cytotoxic potency and cancer cell line selectivity; small positional shifts can alter metabolic activation by cytochrome P450 enzymes (particularly CYP1A1) and subsequent DNA adduct formation, which are essential for antitumor efficacy [1]. Specifically, 7-chloro substitution represents a distinct chemical space from the more extensively studied 5-chloro and 6-chloro BTA analogs [2]. Procurement of a 5-chloro BTA isomer (e.g., 5-(1,3-benzothiazol-2-yl)-2-chloroaniline) or the unsubstituted parent compound (4-(1,3-benzothiazol-2-yl)aniline, CAS 6278-73-5) may therefore yield quantitatively and qualitatively different structure-activity profiles, invalidating the intended research or synthetic objective. The evidence presented below establishes the quantifiable dimensions along which 4-(7-chloro-1,3-benzothiazol-2-yl)aniline differs from its closest structural comparators [3].

Quantitative Differentiation Evidence: 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline vs. Closest Benzothiazole Aniline Analogs


Structural Differentiation: 7-Chloro Substitution vs. 5-Chloro and 6-Chloro Benzothiazole Aniline Positional Isomers

The compound possesses a chloro substituent specifically at the 7-position of the 1,3-benzothiazole ring, while the para-aniline moiety remains unsubstituted. This represents a distinct positional isomer relative to commercially prevalent comparators: 5-(1,3-benzothiazol-2-yl)-2-chloroaniline (chloro on aniline ring) and 2-(1,3-benzothiazol-2-yl)-4-chloroaniline (chloro at 4-position of aniline ring) [1]. In benzothiazole SAR studies, chloro substitution at the 7-position of the benzothiazole core has been associated with enhanced cytotoxicity relative to unsubstituted analogs, with modifications at the 7-position specifically noted to improve anticancer potency . The 7-chloro BTA scaffold provides a distinct electronic and steric environment that differentiates it from 5-chloro and 6-chloro isomers, which exhibit different metabolic stability profiles and DNA binding affinities [2].

Medicinal Chemistry Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Anticancer Ligand Potential: BTA Scaffold Cytotoxicity vs. Clinically Used Cisplatin as Reference Baseline

While direct IC₅₀ data for 4-(7-chloro-1,3-benzothiazol-2-yl)aniline are not available in peer-reviewed literature, class-level BTA ligand data establish a quantitative performance baseline. In a 2021 study, three BTA ligands (L1, L2, L3) and their platinum(II) complexes demonstrated superior cytotoxicity against liver (HepG2), breast (MCF-7), lung (A549), prostate (PC-3), kidney (HEK-293), and brain (U87-MG) cancer cell lines compared to the clinically used standard cisplatin [1]. Specifically, L1, L2, and L1Pt exhibited lower IC₅₀ values across multiple cell lines than cisplatin [1]. This BTA scaffold advantage is further corroborated by a 2022 study where BTA-conjugated metal-salen complexes (L, MnL, FeL, CoL, ZnL) all showed IC₅₀ values lower than cisplatin against HepG2 (liver), MCF-7 (breast), and HCT116 (colon) cancer cells [2].

Cancer Chemotherapy Metal-Based Anticancer Agents In Vitro Cytotoxicity

Synthetic Accessibility: Feasible Benzothiazole-Aniline Coupling Routes with Moderate to High Yield Potential

The synthesis of 4-(7-chloro-1,3-benzothiazol-2-yl)aniline is achievable via established benzothiazole formation methodologies. While specific yield data for this exact compound are not published, class-level synthetic protocols for structurally analogous BTA derivatives report moderate to high yields. For instance, the synthesis of benzothiazole aniline derivatives via reduction of corresponding nitro compounds using Na₂S₂O₄ under neutral conditions proceeds with moderate yield [1]. Alternative one-pot synthetic routes for 2-arylbenzothiazoles from methylaromatics with anilines in the presence of elemental sulfur have been developed [2]. More recently, benzothiazole synthesis from anilines using NH₄SCN, K₂CO₃, and K₂S₂O₈ has been reported to proceed in good to outstanding yields while avoiding hazardous oxidants such as bromine, thionyl chloride, and H₂O₂ [3].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Commercial Availability and Purity Specifications: 95% Minimum Purity for Reproducible Research

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline is commercially available from multiple reputable suppliers with a minimum purity specification of 95% [1]. This purity level exceeds that of many custom-synthesized research intermediates and ensures that biological or chemical assays are conducted with a well-characterized compound of known composition. Suppliers include Enamine LLC (catalog EN300-101737) [1], Leyan (catalog 2002117) , and Chemenu (catalog CM741543) , providing procurement optionality for research laboratories.

Chemical Procurement Analytical Chemistry Research Reagents

Optimal Research and Industrial Applications for 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline Based on Quantitative Evidence


Medicinal Chemistry: SAR Studies of 7-Position Substituted Benzothiazole Anilines as Anticancer Ligands

Utilize 4-(7-chloro-1,3-benzothiazol-2-yl)aniline as a structurally defined BTA ligand for systematic structure-activity relationship (SAR) investigations. The 7-chloro substitution pattern represents a distinct chemical space from the extensively studied 5-chloro and 6-chloro BTA analogs, enabling exploration of how chloro position on the benzothiazole ring modulates cytotoxic potency and cancer cell line selectivity [1]. Given that BTA ligands have demonstrated IC₅₀ values lower than cisplatin against liver, breast, lung, prostate, kidney, and brain cancer cell lines [2], this compound serves as a valuable scaffold for developing novel metal-based (Pt, Mn, Fe, Co, Zn) anticancer complexes with potentially improved therapeutic indices .

Synthetic Chemistry: Development of Optimized Benzothiazole-Aniline Coupling Protocols

Employ 4-(7-chloro-1,3-benzothiazol-2-yl)aniline as a model substrate for optimizing benzothiazole-aniline synthetic methodologies. The compound is accessible via nitro reduction (Na₂S₂O₄, neutral conditions) [1] or oxidative cyclization from anilines using NH₄SCN/K₂CO₃/K₂S₂O₈ systems [2], providing a platform for comparative yield optimization studies. The ≥95% purity specification from commercial suppliers ensures that synthetic method development is not confounded by impurities, facilitating accurate yield quantification and product characterization by NMR, FTIR, and mass spectrometry.

Chemical Biology: Metabolic Activation and DNA Adduct Formation Studies in CYP1A1-Expressing Cancer Cell Lines

Investigate 4-(7-chloro-1,3-benzothiazol-2-yl)aniline in CYP1A1-mediated metabolic activation and DNA adduct formation assays. The antitumor activity of BTA derivatives is mechanistically linked to their metabolic activation within sensitive cancer cells by cytochrome P450 enzymes, particularly CYP1A1, leading to DNA adduct formation and subsequent cytotoxicity [1]. The 7-chloro substitution may confer distinct metabolic stability and DNA binding profiles compared to 5-chloro and unsubstituted BTA analogs [2], making this compound valuable for probing the relationship between chloro position, metabolic activation, and DNA damage response pathways.

Materials Chemistry: Synthesis of Fluorescent Probes and Organic Electronic Materials via Aniline Functionalization

Leverage the aniline moiety of 4-(7-chloro-1,3-benzothiazol-2-yl)aniline for diazotization and subsequent functionalization to generate fluorescent benzothiazole-based probes or organic electronic materials. The conjugated benzothiazole-aniline system imparts fluorescence characteristics, while the 7-chloro substituent modulates the electronic properties of the heterocyclic core [1]. The compound serves as a versatile building block for synthesizing extended π-conjugated systems applicable in OLEDs, fluorescent sensors, and optoelectronic devices [2]. Commercial availability at ≥95% purity supports reproducible materials synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.